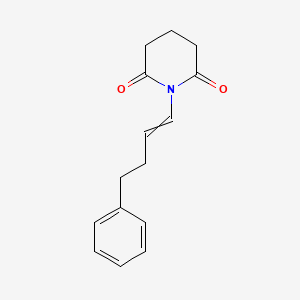
1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential therapeutic uses and its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 4-phenylbut-1-en-1-yl halides under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression. These actions are mediated through the modulation of gene expression and protein synthesis pathways .
Comparación Con Compuestos Similares
1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione can be compared with other piperidine derivatives such as:
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Known for its use in treating sickle cell disease and β-thalassemia.
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione: Used in various pharmacological applications.
1-(1-benzylpiperidin-4-yl)piperidine-2,6-dione: Another piperidine derivative with potential therapeutic uses.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and synthetic versatility.
Propiedades
Número CAS |
919083-04-8 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
1-(4-phenylbut-1-enyl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H17NO2/c17-14-10-6-11-15(18)16(14)12-5-4-9-13-7-2-1-3-8-13/h1-3,5,7-8,12H,4,6,9-11H2 |
Clave InChI |
UVRKLSLTULDRLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C(=O)C1)C=CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


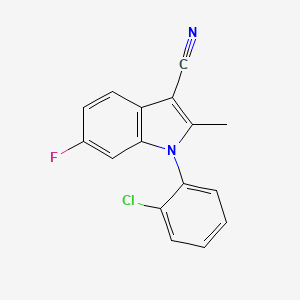
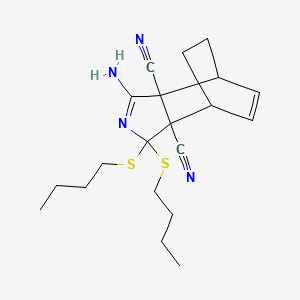
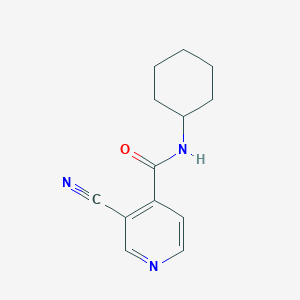
![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B12626684.png)
![5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one](/img/structure/B12626690.png)
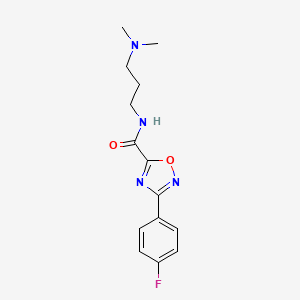
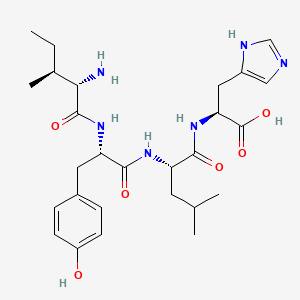
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)

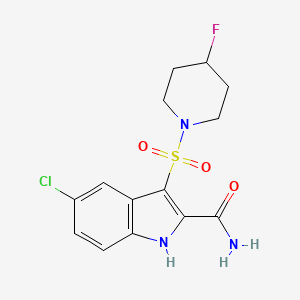

![(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B12626727.png)
![4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one](/img/structure/B12626730.png)
